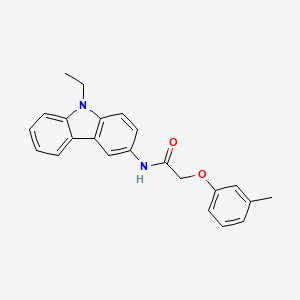methanone](/img/structure/B11618045.png)
[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound featuring a pyrazole ring substituted with a butyl group, a hydroxy group, a trifluoromethyl group, and a cyclopropylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide The butyl group is typically introduced through alkylation reactions, while the hydroxy group can be added via hydroxylation reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclopropylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoromethyl iodide, nucleophiles
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted pyrazole derivatives
科学的研究の応用
Chemistry
In chemistry, 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds suggests that it may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activity.
Medicine
In medicinal chemistry, 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the cyclopropylmethanone moiety can interact with hydrophobic pockets, stabilizing the compound-enzyme complex. These interactions can modulate the activity of the target enzyme, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylethanone
- 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylpropanone
Uniqueness
The uniqueness of 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific combination of substituents, which confer distinct physicochemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropylmethanone moiety provides rigidity and steric bulk, influencing its interaction with biological targets. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H17F3N2O2 |
|---|---|
分子量 |
278.27 g/mol |
IUPAC名 |
[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C12H17F3N2O2/c1-2-3-4-9-7-11(19,12(13,14)15)17(16-9)10(18)8-5-6-8/h8,19H,2-7H2,1H3 |
InChIキー |
RIGMJYSSYZXHEY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11617964.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11617970.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617972.png)

![Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate](/img/structure/B11617982.png)
![diethyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11618006.png)
![2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3-methoxybenzoate](/img/structure/B11618013.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11618022.png)
![4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11618025.png)

![1-[1-(2-chlorophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11618036.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618041.png)
![4-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11618052.png)
